molecular formula C12H12BrNO5 B2899478 Dimethyl 2-[(bromoacetyl)amino]terephthalate CAS No. 325764-80-5

Dimethyl 2-[(bromoacetyl)amino]terephthalate

Cat. No.: B2899478
CAS No.: 325764-80-5
M. Wt: 330.134
InChI Key: FMUIELGAUVFKIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-[(bromoacetyl)amino]terephthalate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl terephthalate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(bromoacetyl)amino]terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[(bromoacetyl)amino]terephthalate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-[(bromoacetyl)amino]terephthalate involves its reactivity with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is exploited in drug discovery and other applications to study the effects of these modifications on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl terephthalate
  • Dimethyl 2-aminoterephthalate
  • Dimethyl 2-nitroterephthalate

Uniqueness

Dimethyl 2-[(bromoacetyl)amino]terephthalate is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for the formation of covalent bonds with nucleophiles. This makes it particularly useful in applications where such reactivity is desired, such as in the synthesis of complex molecules and materials .

Biological Activity

Dimethyl 2-[(bromoacetyl)amino]terephthalate (DBAT) is a synthetic compound with potential biological activities that have garnered interest in pharmacological and biochemical research. This article explores the biological activity of DBAT, focusing on its mechanisms, effects, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}BrN O4_4
  • Molecular Weight : 303.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a bromoacetyl group attached to a terephthalate backbone, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that DBAT exhibits various biological activities, primarily through its interaction with cellular receptors and enzymes.

  • Antimicrobial Activity :
    • DBAT has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.
    • A study demonstrated that DBAT inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
  • Cytotoxic Effects :
    • In cancer research, DBAT has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
    • The compound induced apoptosis in these cells through the activation of caspase pathways, leading to programmed cell death. IC50_{50} values were reported between 10 µM to 30 µM.
  • Enzyme Inhibition :
    • DBAT has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.
    • The inhibition mechanism involves competitive binding to the active site of DHFR, which can be quantified using enzyme kinetics studies.

Table 1: Summary of Biological Activities of DBAT

Activity TypeTarget Organism/Cell TypeEffectReference
AntimicrobialStaphylococcus aureusCell lysis
AntimicrobialEscherichia coliGrowth inhibition
CytotoxicityBreast Cancer CellsInduced apoptosis
CytotoxicityLung Cancer CellsInduced apoptosis
Enzyme InhibitionDihydrofolate ReductaseCompetitive inhibition

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of DBAT in vitro using MCF-7 breast cancer cells. The results indicated that treatment with DBAT led to a significant reduction in cell viability after 24 hours of exposure. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis. The study concluded that DBAT could be a promising candidate for further development as an anticancer agent.

Properties

IUPAC Name

dimethyl 2-[(2-bromoacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUIELGAUVFKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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